molecular formula C12H17N3O2 B13536988 2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid

2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B13536988
M. Wt: 235.28 g/mol
InChI Key: OTLTVGOKSUMHOU-UHFFFAOYSA-N
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Description

2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of 2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound. This process typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods often involve the use of advanced synthetic techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of other complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it has applications in the pharmaceutical industry as a precursor for the development of new drugs .

Mechanism of Action

The mechanism of action of 2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the nervous system, modulating their activity and leading to various physiological effects. The exact pathways involved in its action are still under investigation, but it is believed to influence neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other tropane alkaloids like cocaine and atropine, which also have significant biological effects but differ in their specific mechanisms of action and therapeutic applications .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-5-carboxylic acid

InChI

InChI=1S/C12H17N3O2/c1-15-8-2-3-9(15)5-7(4-8)11-13-6-10(14-11)12(16)17/h6-9H,2-5H2,1H3,(H,13,14)(H,16,17)

InChI Key

OTLTVGOKSUMHOU-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)C3=NC=C(N3)C(=O)O

Origin of Product

United States

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